molecular formula C11H22N2O2 B2364324 TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE, Mixture of diastereomers CAS No. 1593964-32-9

TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE, Mixture of diastereomers

Cat. No. B2364324
CAS RN: 1593964-32-9
M. Wt: 214.309
InChI Key: CUDBAIMCAHHOKR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE are not well-documented. More research is needed to understand the chemical behavior of this compound.

Scientific Research Applications

Chiral Auxiliary and Building Block Applications

  • The compound serves as a chiral auxiliary in peptide synthesis, providing high enantiomeric and diastereoselectivity in various transformations. It has shown effectiveness in preparing enantiomerically pure compounds, particularly in the synthesis of amino acids and dipeptides, demonstrating its utility in complex molecular constructions (Studer, Hintermann, & Seebach, 1995).

Synthesis of Antibacterial Agents

  • Derivatives of tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate have been synthesized and tested for antibacterial activities, showing potency in both in vitro and in vivo settings. This highlights its potential role in the development of new antibacterial compounds (Bouzard et al., 1989).

Economical and Industrial Synthesis

  • The compound has been synthesized economically from L-aspartic acid, with conditions optimized for industrial preparation. This process is characterized by mild reaction conditions and cost-effectiveness, making it a viable candidate for large-scale production (Han et al., 2018).

Application in Small Molecule Anticancer Drugs

  • tert-Butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have been utilized in the development of various anticancer compounds, highlighting its significance in medicinal chemistry (Zhang et al., 2018).

Asymmetric Synthesis

  • The compound has been employed in asymmetric synthesis, particularly in the preparation of chiral carboxylic acids and naphthyridones. These syntheses are critical for creating chiral compounds with specific stereochemistry, which is essential in the development of pharmaceuticals and other bioactive molecules (Di Cesare et al., 1992).

Novel Synthetic Precursors

  • The compound acts as an important synthetic precursor for the synthesis of medicinally significant candidates, demonstrating its versatility and importance in organic synthesis (Khadse & Chaudhari, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE is not currently known .

Future Directions

The future directions for research on TERT-BUTYL 2-(AMINOMETHYL)-3-METHYLPYRROLIDINE-1-CARBOXYLATE could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(9(8)7-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDBAIMCAHHOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

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